molecular formula C19H25N3O5 B558303 L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]- CAS No. 79950-65-5

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-

Cat. No. B558303
CAS RN: 79950-65-5
M. Wt: 375,43 g/mole
InChI Key: IEAOAWZLUGOPJX-INIZCTEOSA-N
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Description

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-, commonly known as L-Histidine-DMPC, is an amino acid that is used as an important building block in the synthesis of proteins. It is a modified form of the naturally occurring amino acid L-Histidine, and is found in a variety of foods and supplements. L-Histidine-DMPC has been studied extensively in recent years, and has been found to have a number of important biochemical and physiological effects.

Scientific Research Applications

Histidine's Physiological Importance and Therapeutic Applications

L-histidine (HIS) plays a critical role in health and disease, serving functions in proton buffering, metal ion chelation, and scavenging of reactive species. HIS-rich proteins and dipeptides, including carnosine and its derivatives, have specific physiological roles. HIS supplementation has been effective in organ preservation and myocardial protection in cardiac surgery, with potential benefits in neurological disorders, atopic dermatitis, metabolic syndrome, and other conditions. No significant toxicity or adverse effects have been reported at therapeutic doses, although caution is advised in patients with liver disease (M. Holeček, 2020).

Histidine-Containing Dipeptides and Enzyme Activation

Carnosine and related dipeptides , including histidine-containing peptides, activate human carbonic anhydrases (hCAs). These activations suggest potential pharmacological applications for managing CA deficiencies and enhancing cognitive functions (G. Vistoli et al., 2020).

Histidine's Role in Quenching Reactive Carbonyl Species

Carnosine and related peptides act as quenchers of reactive carbonyl species, demonstrating efficacy in detoxifying carbonyl compounds in physiological and pathological conditions. This function underscores the potential of histidine-dipeptides and their derivatives in managing conditions characterized by carbonyl-mediated degenerative overload (G. Aldini et al., 2005).

Synthetic and Characterization Studies

Research has been conducted on synthesizing and characterizing histidine derivatives for various applications, including as components of poly(L-histidine) (PLH) polymers for siRNA delivery. These studies demonstrate the versatility of histidine and its derivatives in biomedical research and applications (S. Asayama et al., 2012).

Detection and Sensing Applications

Innovative approaches have been developed for the selective detection of L-histidine , utilizing technologies like organic electrochemical transistor (OECT) sensors based on molecularly imprinted polymers. These technologies offer highly sensitive and selective methods for L-histidine detection, with potential applications in clinical diagnostics and environmental monitoring (Lijun Zhang et al., 2018).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKZCHCZSFTOJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-

CAS RN

79950-65-5
Record name Boc-L-Histidine(Benzyloxymethyl)
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